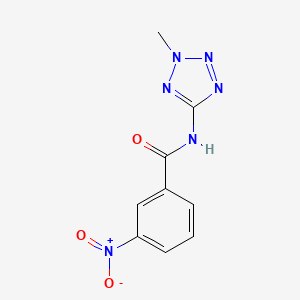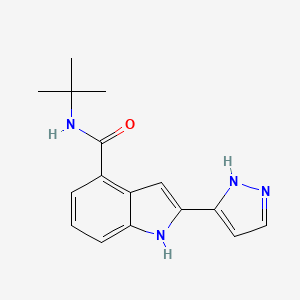![molecular formula C14H14N4 B14213964 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine CAS No. 823806-61-7](/img/structure/B14213964.png)
5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA) to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine can be compared with other imidazopyrimidine derivatives such as:
- 5,7-Dimethyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
823806-61-7 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
5,7-dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C14H14N4/c1-10-8-11(2)18-13(9-15-14(18)16-10)17-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
InChI Key |
QQIMWWZGELGMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)


![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)


![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)




![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
